REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-:17])=[O:16])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=[O:7].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-:17])=[O:16])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([OH:8])=[O:7] |f:1.2|
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C(=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off by suction
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=O)O)C(=CC1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |